

An In-depth Technical Guide to the YM-1 (Chil3) Gene Expression Profile

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Compound of Interest

Compound Name: YM-1

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Introduction

YM-1, also known as Chitinase-like protein 3 (Chil3), is a member of the chitinase-like proteins (CLPs) and is specifically produced by rodents.[1] It is encoded by the Chil3 gene and lacks the enzymatic ability to degrade chitin due to mutations in key active sites.[1][2] Despite this, **YM-1** is a significant protein in immunology, primarily recognized as a hallmark of alternatively activated macrophages (M2a).[1][3] Its expression is strongly induced during type 2 immune responses, such as those seen in allergic inflammation and parasitic infections.[1][4] **YM-1** plays a multifaceted, and sometimes contradictory, role in modulating immune responses, including T-helper 2 (Th2) cytokine expression, macrophage polarization, and the recruitment of neutrophils and eosinophils.[1][5] This guide provides a comprehensive overview of the **YM-1/Chil3** expression profile, its regulatory pathways, and detailed experimental protocols for its study.

Gene and Protein Characteristics

The Chil3 gene is located on mouse chromosome 3 in the F2.2 region.[3][5] It consists of 11 exons, and its coding sequence (CDS) of 1,197 nucleotides translates into the **YM-1** protein, which contains 398 amino acid residues.[3][5] The promoter region of Chil3 is notable for containing four binding sites for the Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in its regulatory pathway.[5] The **YM-1** protein itself is a secreted lectin that binds to saccharides like glucosamine and heparin.[6] Although it belongs to the glycoside hydrolase family 18 (GH18), it has lost its chitin-degrading ability through evolution.[2][7]

YM-1 (Chil3) Expression Profile

The expression of **YM-1** is dynamically regulated, with constitutive expression in certain tissues under healthy conditions and significant induction under pathological stimuli.

Physiological Expression

In healthy adult mice, **YM-1** is constitutively expressed in several tissues, primarily by cells of the myeloid lineage.^{[1][6]} The lungs, spleen, and bone marrow are major sites of basal expression.^{[1][8]}

Tissue/Organ	Primary Expressing Cells	Expression Level	Reference
Lung	Alveolar Macrophages, Neutrophils	High	^{[1][6][8]}
Spleen	Immature Neutrophils (Red Pulp), Macrophages	High	^{[1][6]}
Bone Marrow	Myeloid Precursor Cells, Immature Neutrophils	Abundant	^{[1][6][8]}
Stomach	Gastric Antrum	Moderate	^[6]
Liver	Fetal Liver (from 16.5 dpc to P7.5)	Developmentally Regulated	^[6]
Yolk Sac	Myeloid Precursor Cells (from 8.5 dpc)	Developmentally Regulated	^[6]

Expression in Pathophysiological Conditions

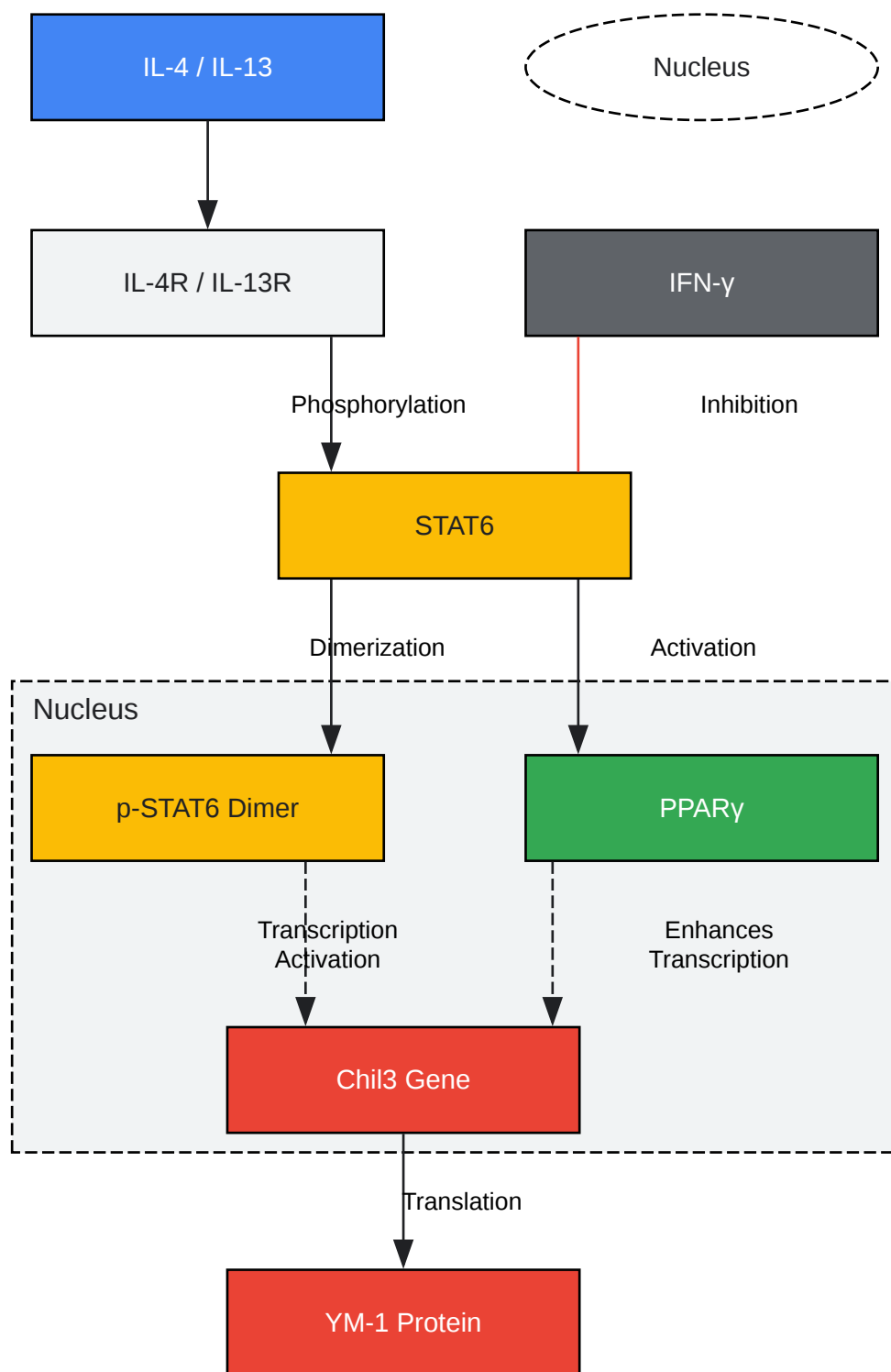
YM-1 expression is dramatically upregulated in response to inflammatory and disease states, particularly those characterized by a type 2 immune response.^{[1][9]} This induction makes it a widely used marker for M2 macrophage polarization.^{[1][10]}

Condition	Tissue/Location	Primary Expressing Cells	Key Inducers	Reference
Allergic Inflammation	Lung, Peritoneal Cavity	Macrophages, Neutrophils	IL-4, IL-13	[1][4][9]
Parasitic Infection	Lung, Peritoneal Cavity, Spleen, Brain	Macrophages, Microglia, Neutrophils	Parasite Antigens, IL-4	[1][9]
Autoimmune Disease (EAE)	Spinal Cord, Brain	Microglia	Inflammatory Cytokines	[1][9]
Tissue Injury / Wound Healing	Granulation Tissue, Bone Marrow	Neutrophils, Monocytes	Damage-Associated Signals	[3][5]
Contact Hypersensitivity	Skin (Ears)	Macrophages	2,4-dinitrofluorobenzene	[4]

Regulation of YM-1 (Chil3) Expression

The expression of Chil3 is tightly controlled by a network of cytokines and transcription factors. The most well-characterized pathway involves the cytokines IL-4 and IL-13, which are central to type 2 immunity.[1][10]

Upon binding to their receptors, IL-4 and IL-13 trigger the phosphorylation and homodimerization of STAT6.[10] This activated STAT6 complex translocates to the nucleus and binds to specific sites in the Chil3 promoter, initiating gene transcription.[5][10] Furthermore, STAT6 can activate Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), which also promotes Chil3 expression.[3][5] Other factors, including TGF- β and certain microbial antigens, can also upregulate **YM-1**, while IFN- γ , a type 1 cytokine, may have an inhibitory effect.[3][10]

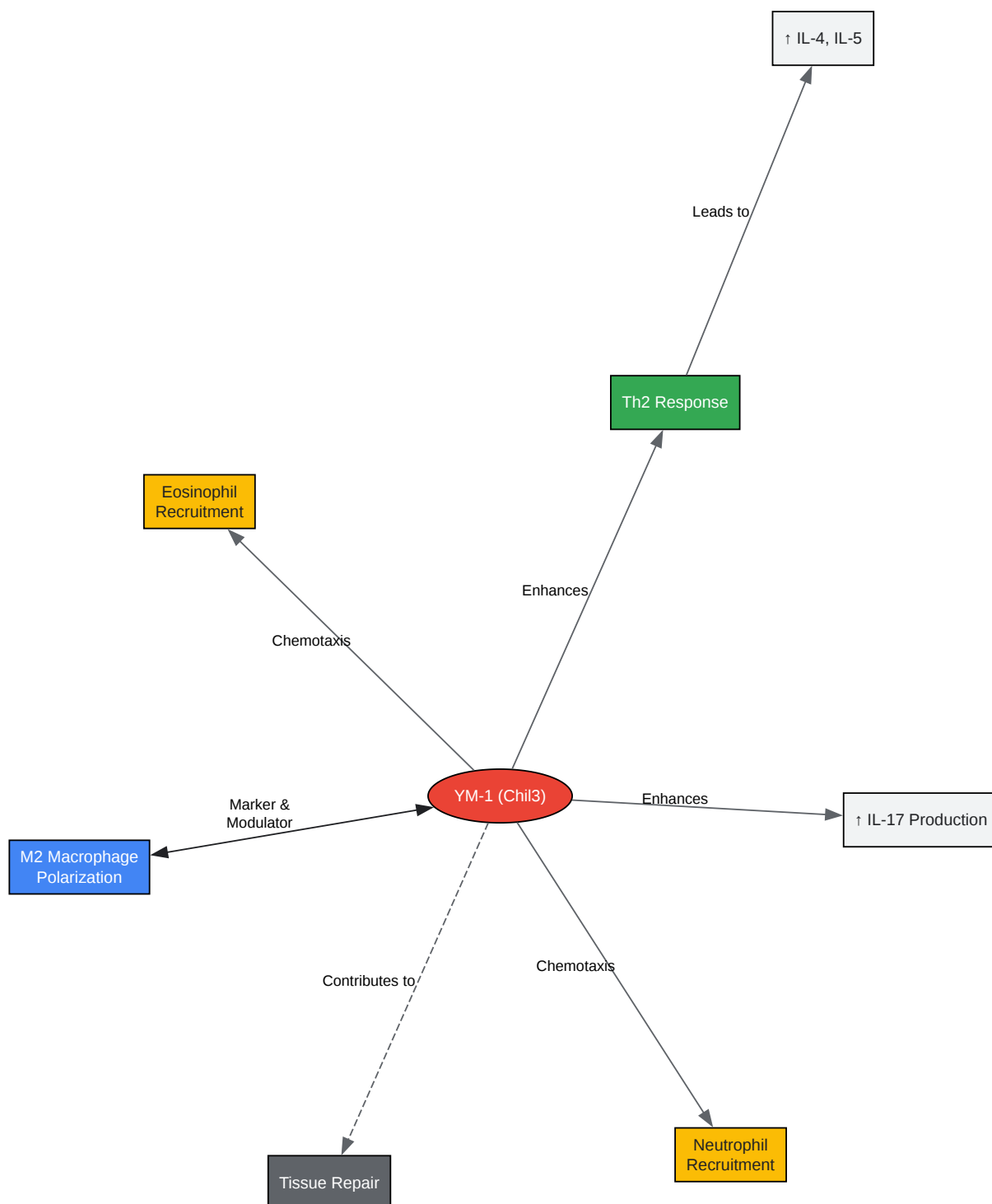


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Caption: Simplified signaling pathway for the regulation of Chil3 gene expression.

Key Functions and Relationships

YM-1 is more than just a marker; it actively participates in modulating the immune response.[1]
Its functions are pleiotropic, linking different facets of type 2 immunity.



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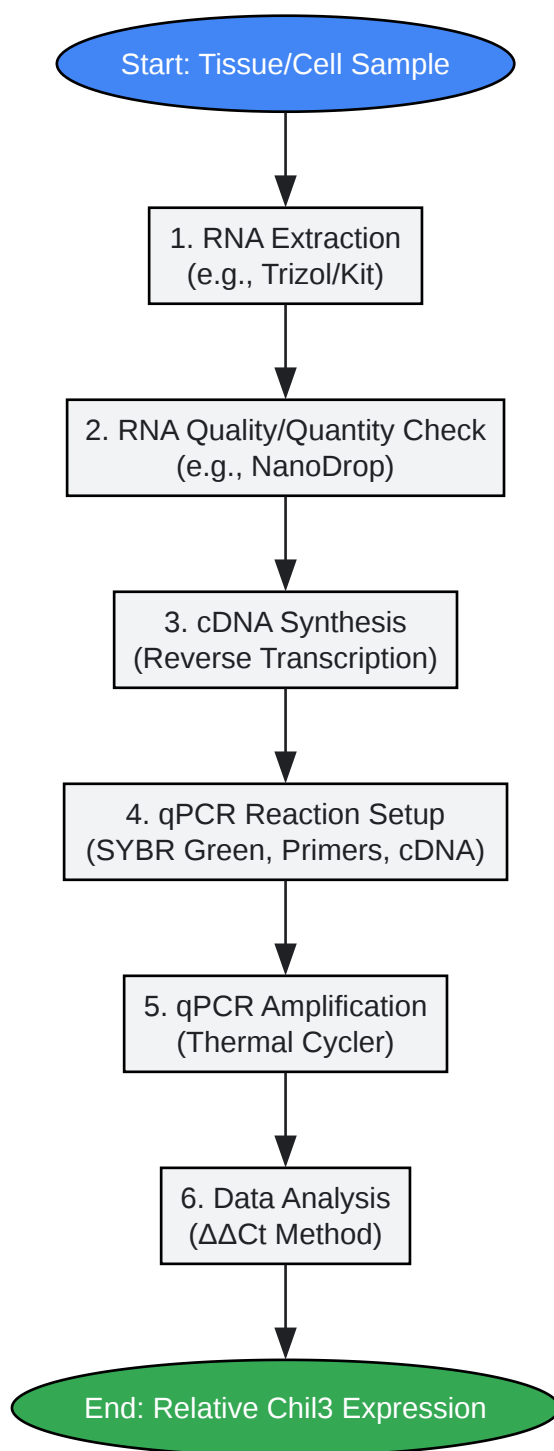
Caption: Logical relationships of **YM-1**'s core immunological functions.

Experimental Protocols

Accurate measurement of Chil3 gene expression and **YM-1** protein levels is critical for research. Below are detailed protocols for common methodologies.

Quantitative Real-Time PCR (qPCR) for Chil3 mRNA

This protocol quantifies the relative abundance of Chil3 mRNA in cells or tissues.



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Caption: Standard workflow for measuring Chil3 mRNA expression via qPCR.

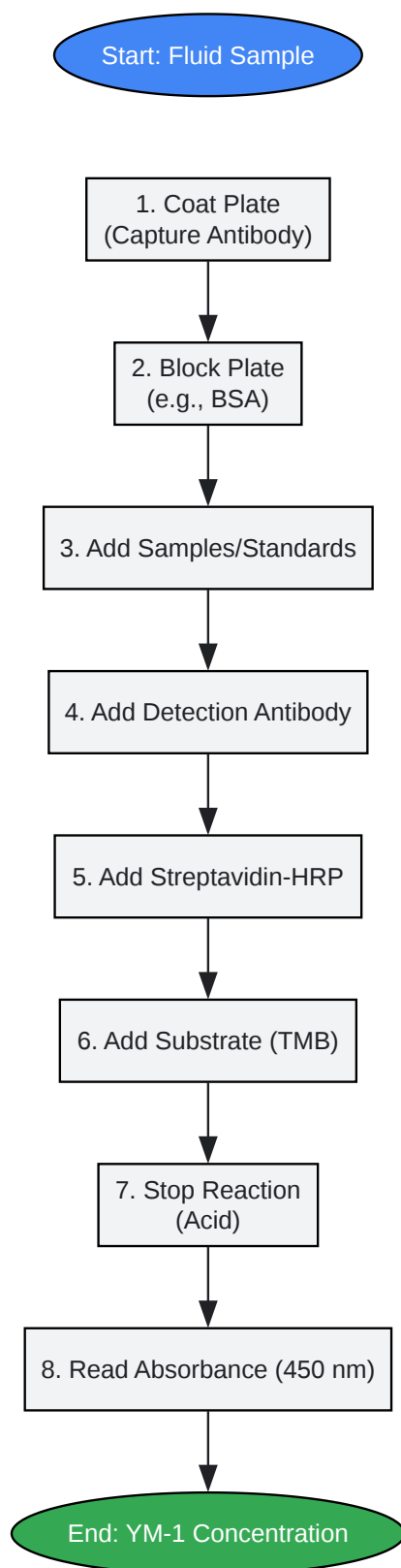
Methodology:

- RNA Isolation:
 - Homogenize tissue samples or lyse cell pellets in a suitable lysis buffer (e.g., Trizol or buffer from an RNA isolation kit).
 - Follow the manufacturer's protocol for RNA purification, which typically involves phase separation, precipitation, and washing steps.
 - Resuspend the final RNA pellet in nuclease-free water.
- RNA Quantification and Quality Control:
 - Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
 - Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.
- cDNA Synthesis:
 - Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
 - Incubate according to the reverse transcription kit's protocol (e.g., 65°C for 5 min, then 42°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).
- qPCR Reaction:
 - Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction, combine: 10 µL 2x SYBR Green Master Mix, 0.5 µL each of Forward and Reverse primers (final concentration 250-500 nM), 2 µL of diluted cDNA, and nuclease-free water up to 20 µL.
 - Chil3 Primers (Example):
 - Forward: 5'-TACTCACTTCCACAGGAGCAGG-3' [\[11\]](#)
 - Reverse: 5'-CTCCAGTG TAGCCATCCTTAGG-3' [\[11\]](#)
 - Include a housekeeping gene (e.g., Gapdh, Actb) for normalization.

- Thermal Cycling:
 - Run the reaction on a qPCR instrument with a program such as:
 - Initial denaturation: 95°C for 10 min.
 - 40 cycles of: 95°C for 15 sec, 60°C for 1 min.
 - Melt curve analysis: To verify the specificity of the amplicon.[\[11\]](#)[\[12\]](#)
- Data Analysis:
 - Determine the cycle threshold (Ct) for Chil3 and the housekeeping gene in each sample.
 - Calculate the relative expression using the comparative Ct ($\Delta\Delta C_t$) method.

Enzyme-Linked Immunosorbent Assay (ELISA) for YM-1 Protein

This protocol quantifies the concentration of **YM-1** protein in fluid samples like serum, plasma, or cell culture supernatants.



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Caption: Workflow for sandwich ELISA to quantify **YM-1** protein.

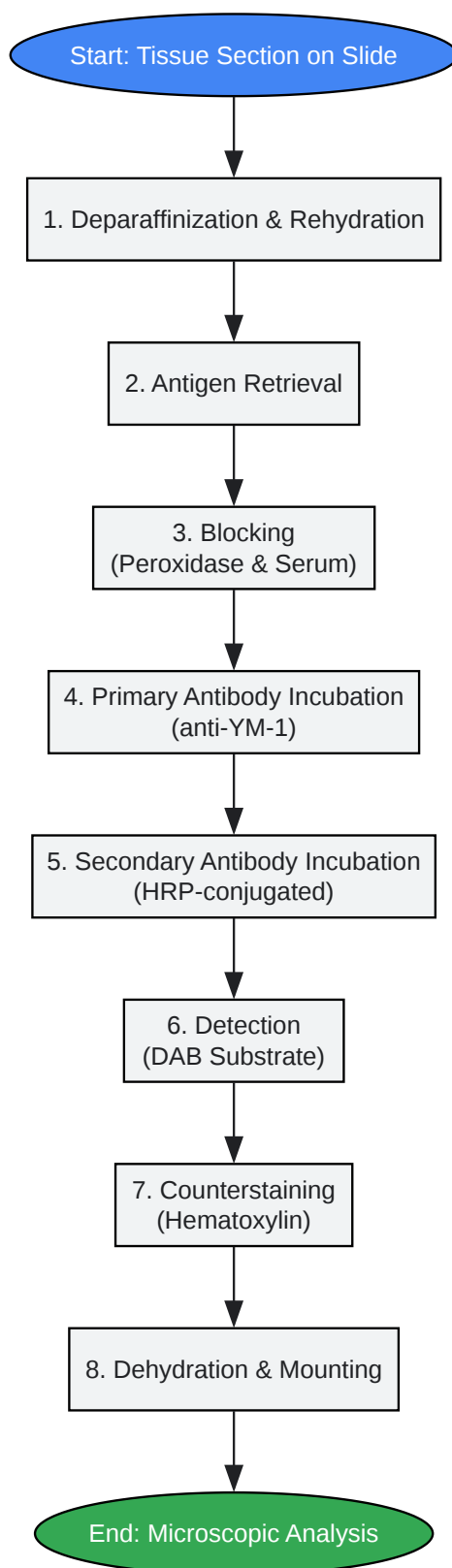
Methodology (based on commercially available kits):[\[13\]](#)[\[14\]](#)

- Plate Preparation:
 - Coat a 96-well microplate with 100 μ L/well of **YM-1** capture antibody diluted in PBS.
 - Seal the plate and incubate overnight at room temperature.
 - Aspirate and wash each well three times with 400 μ L of Wash Buffer (e.g., 0.05% Tween-20 in PBS).
- Blocking:
 - Block non-specific binding by adding 300 μ L/well of Reagent Diluent (e.g., 1% BSA in PBS).
 - Incubate for at least 1 hour at room temperature. Aspirate and wash as before.
- Sample and Standard Incubation:
 - Prepare serial dilutions of the recombinant **YM-1** standard to generate a standard curve (e.g., 5000 pg/mL down to 78 pg/mL).[\[14\]](#)
 - Add 100 μ L of standards, samples, and controls to the appropriate wells.
 - Cover and incubate for 2 hours at room temperature.
- Detection:
 - Aspirate and wash the wells.
 - Add 100 μ L of biotinylated detection antibody, diluted in Reagent Diluent.
 - Cover and incubate for 2 hours at room temperature.
- Enzyme Conjugation:
 - Aspirate and wash the wells.

- Add 100 µL of Streptavidin-HRP working solution.
- Incubate for 20 minutes at room temperature, protected from light.
- Signal Development and Measurement:
 - Aspirate and wash the wells.
 - Add 100 µL of Substrate Solution (e.g., TMB). Incubate for 20 minutes in the dark.
 - Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 N H₂SO₄).
 - Immediately measure the optical density at 450 nm using a microplate reader.
- Calculation:
 - Generate a standard curve by plotting the mean absorbance for each standard against its concentration.
 - Calculate the **YM-1** concentration in samples by interpolating from the standard curve.

Immunohistochemistry (IHC) for YM-1 Protein

This protocol visualizes the location and distribution of **YM-1** protein within tissue sections.



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Caption: Immunohistochemistry (IHC) workflow for **YM-1** protein detection.

Methodology:

- Tissue Preparation:
 - Fix tissue (e.g., lung, spleen) in 10% neutral buffered formalin, process, and embed in paraffin.
 - Cut 4-5 μm sections and mount on charged slides.
- Deparaffinization and Rehydration:
 - Incubate slides in xylene (2x 5 min).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each) and finally in distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath (95-100°C) for 20-30 minutes.
 - Allow slides to cool to room temperature.
- Blocking:
 - Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes.
 - Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 1 hour.
- Antibody Incubation:
 - Incubate sections with a primary antibody against **YM-1** (rabbit polyclonal is common) overnight at 4°C in a humidified chamber.
 - Wash slides 3 times with PBS or TBS.

- Incubate with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Visualization:
 - If using a biotinylated secondary, incubate with an avidin-biotin-HRP complex (ABC method).[8]
 - Wash slides, then apply a chromogen substrate like DAB (3,3'-diaminobenzidine), which produces a brown precipitate at the antigen site.
- Counterstaining and Mounting:
 - Lightly counterstain the nuclei with hematoxylin.
 - Dehydrate the sections through a graded ethanol series and clear in xylene.
 - Coverslip the slides using a permanent mounting medium.
- Analysis:
 - Examine under a light microscope to assess the staining intensity and cellular localization of **YM-1**. Immunoreactive cells, such as alveolar macrophages, will appear brown.[8]

Conclusion

The **YM-1** (Chil3) protein is a crucial, albeit rodent-specific, component of the type 2 immune response. Its expression profile serves as a reliable indicator of alternative macrophage activation and is closely linked to the pathogenesis of allergic and parasitic diseases.[1] Understanding the intricate regulation of Chil3 expression and the multifaceted functions of the **YM-1** protein is vital for immunology research. For drug development professionals, the pathways governing **YM-1** expression, particularly the IL-4/IL-13/STAT6 axis, represent potential targets for modulating inflammatory diseases. The detailed protocols provided herein offer a standardized framework for the accurate investigation of this important immunological marker.

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